molecular formula C6H11NO3 B6203108 (2R)-2-propanamidopropanoic acid CAS No. 1309000-24-5

(2R)-2-propanamidopropanoic acid

Cat. No. B6203108
CAS RN: 1309000-24-5
M. Wt: 145.2
InChI Key:
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Description

(2R)-2-Propanamidopropanoic acid, also known as (2R)-2-amino-3-methylbutanoic acid, is an organic molecule that is widely used in scientific research and laboratory experiments. It is an important component in the synthesis of many pharmaceutical drugs, as well as in the production of food additives and dietary supplements. In addition, (2R)-2-propanamidopropanoic acid is known to have a wide range of biochemical and physiological effects, making it a valuable tool for research and experimentation.

Scientific Research Applications

(2R)-2-Propanamidopropanoic acid is used in a variety of scientific research applications. It is used in the synthesis of pharmaceutical drugs, such as the anti-inflammatory drug ibuprofen. It is also used in the production of food additives and dietary supplements. In addition, (2R)-2-propanamidopropanoic acid is used as a reagent in organic synthesis, and is also used in the synthesis of other organic compounds.

Mechanism of Action

(2R)-2-Propanamidopropanoic acid has a wide range of biochemical and physiological effects. It is an acid, and is known to act as an agonist at certain receptors, such as the glutamate receptor. It is also known to inhibit the activity of some enzymes, such as the enzyme cyclooxygenase-2. In addition, (2R)-2-propanamidopropanoic acid is known to have an effect on the metabolism of fatty acids, and is also known to have an effect on the metabolism of glucose.
Biochemical and Physiological Effects
(2R)-2-Propanamidopropanoic acid is known to have a wide range of biochemical and physiological effects. It is known to have an anti-inflammatory effect, and is known to reduce the production of inflammatory mediators such as prostaglandins. In addition, (2R)-2-propanamidopropanoic acid is known to have an effect on the metabolism of fatty acids, and is also known to have an effect on the metabolism of glucose. It is also known to have an effect on the activity of certain enzymes, such as the enzyme cyclooxygenase-2.

Advantages and Limitations for Lab Experiments

(2R)-2-Propanamidopropanoic acid has several advantages and limitations when used in laboratory experiments. One advantage of using (2R)-2-propanamidopropanoic acid is that it is relatively inexpensive and easy to synthesize. In addition, it is relatively non-toxic and is known to have a wide range of biochemical and physiological effects. However, there are some limitations to using (2R)-2-propanamidopropanoic acid in laboratory experiments. For example, the reaction is typically carried out at a temperature of 40-50 °C, and it can be difficult to scale up the reaction for industrial production.

Future Directions

The future of (2R)-2-propanamidopropanoic acid is promising, as it has a wide range of potential applications in scientific research and laboratory experiments. Future research could focus on improving the synthesis of (2R)-2-propanamidopropanoic acid to make it more efficient and cost effective. In addition, future research could focus on exploring the biochemical and physiological effects of (2R)-2-propanamidopropanoic acid in greater detail. Finally, future research could focus on developing new applications for (2R)-2-propanamidopropanoic acid, such as in the production of food additives and dietary supplements.

Synthesis Methods

(2R)-2-Propanamidopropanoic acid is synthesized through the reaction of an amine and a carboxylic acid. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is a mixture of (2R)-2-propanamidopropanoic acid and its (2S)-2-propanamidopropanoic acid isomer. The reaction is typically carried out at a temperature of 40-50 °C for a period of several hours. The reaction can be scaled up for industrial production, but is typically conducted on a small scale in the laboratory.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-propanamidopropanoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The starting material used in this synthesis is 2-bromo-2-methylpropanoic acid, which is converted into the intermediate 2-methyl-2-propanol. This intermediate is then reacted with ammonia to form the final product, (2R)-2-propanamidopropanoic acid.", "Starting Materials": [ "2-bromo-2-methylpropanoic acid", "Ammonia" ], "Reaction": [ "Step 1: 2-bromo-2-methylpropanoic acid is reacted with magnesium to form the Grignard reagent, 2-methyl-2-propanol.", "Step 2: The Grignard reagent is then reacted with carbon dioxide to form the intermediate, 2-methyl-2-propanoic acid.", "Step 3: The intermediate is then reacted with ammonia to form the final product, (2R)-2-propanamidopropanoic acid." ] }

CAS RN

1309000-24-5

Product Name

(2R)-2-propanamidopropanoic acid

Molecular Formula

C6H11NO3

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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